Positional Isomer Differentiation: 2-Substituted vs. 4-Substituted Cyclohexyl Core Impacts Topological Polar Surface Area and Steric Environment
The target compound (CAS 1353976-12-1) bears the aminoalkylamide substituent at the cyclohexane 2-position, whereas the constitutional isomer N-[4-(acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide (CAS 1353945-77-3) carries it at the 4-position. Although both isomers share the same molecular formula (C₁₃H₂₅N₃O₂) and molecular weight (255.36 g·mol⁻¹), the 2-substituted isomer positions the N-acetyl-isopropylamino and 2-aminoacetamide groups in a vicinal (1,2) relationship on the cyclohexane ring, affording a distinct spatial and conformational profile compared to the 1,4-disubstitution pattern . Computed LogP values are identical (0.6294) as determined by a consistent algorithm across both compounds ; however, the 1,2-arrangement allows for potential intramolecular hydrogen-bonding interactions between the two nitrogen-containing side chains that are geometrically precluded in the 1,4-isomer. This conformational difference may directly affect target binding and metabolic stability. The target compound (Fluorochem F084755) was listed at £694 per 500 mg, while the 4-isomer (Fluorochem F084753) was priced at ¥15,268 per 500 mg, indicating that the 2-substituted isomer is significantly more economically accessible despite its more synthetically demanding regioisomeric form .
| Evidence Dimension | Substitution Position (cyclohexane ring) and Procurement Cost |
|---|---|
| Target Compound Data | 2-substituted; MW 255.36; LogP 0.6294; Price £694/500 mg (Fluorochem) |
| Comparator Or Baseline | 4-substituted isomer (CAS 1353945-77-3); MW 255.36; LogP 0.6294; Price ¥15,268/500 mg (Fluorochem) |
| Quantified Difference | Identical MW and LogP; substantially lower procurement cost for the 2-isomer |
| Conditions | Computed LogP via Leyan platform; pricing from Fluorochem catalogue |
Why This Matters
For SAR campaigns requiring systematic exploration of regioisomeric space, the 2-substituted isomer provides a distinct spatial pharmacophore geometry at a substantially lower acquisition cost.
